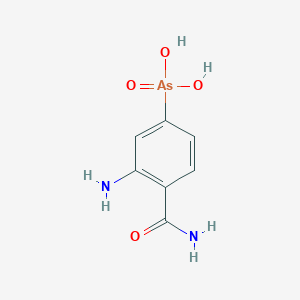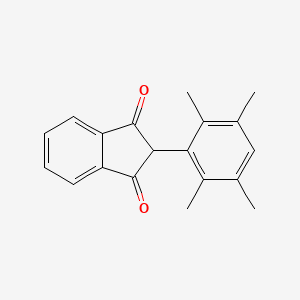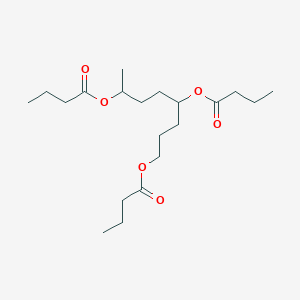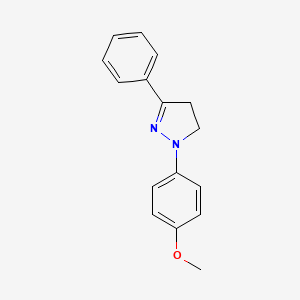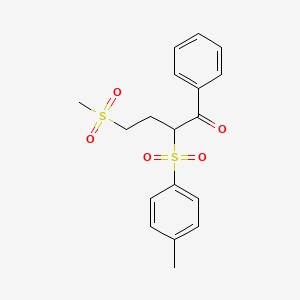
4-(Methanesulfonyl)-2-(4-methylbenzene-1-sulfonyl)-1-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methanesulfonyl)-2-(4-methylbenzene-1-sulfonyl)-1-phenylbutan-1-one is a complex organic compound characterized by the presence of methanesulfonyl and methylbenzene-1-sulfonyl groups attached to a phenylbutanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonyl)-2-(4-methylbenzene-1-sulfonyl)-1-phenylbutan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Phenylbutanone Backbone: This can be achieved through a Friedel-Crafts acylation reaction where benzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Methanesulfonyl Group: The phenylbutanone intermediate is then treated with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonyl group.
Addition of the Methylbenzene-1-sulfonyl Group: Finally, the compound is reacted with 4-methylbenzene-1-sulfonyl chloride under basic conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methanesulfonyl)-2-(4-methylbenzene-1-sulfonyl)-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl groups to corresponding sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Corresponding amine or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Methanesulfonyl)-2-(4-methylbenzene-1-sulfonyl)-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Methanesulfonyl)-2-(4-methylbenzene-1-sulfonyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: Shares the methylbenzene-1-sulfonyl group but lacks the methanesulfonyl and phenylbutanone moieties.
N-(4-methylbenzene-1-sulfonyl)alanine: Contains the methylbenzene-1-sulfonyl group attached to an alanine backbone.
Uniqueness
4-(Methanesulfonyl)-2-(4-methylbenzene-1-sulfonyl)-1-phenylbutan-1-one is unique due to the combination of methanesulfonyl and methylbenzene-1-sulfonyl groups on a phenylbutanone backbone, which imparts distinct chemical and biological properties not observed in the similar compounds mentioned above.
Eigenschaften
CAS-Nummer |
5324-70-9 |
|---|---|
Molekularformel |
C18H20O5S2 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
2-(4-methylphenyl)sulfonyl-4-methylsulfonyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C18H20O5S2/c1-14-8-10-16(11-9-14)25(22,23)17(12-13-24(2,20)21)18(19)15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3 |
InChI-Schlüssel |
HAHRXWGCOGMFGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CCS(=O)(=O)C)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



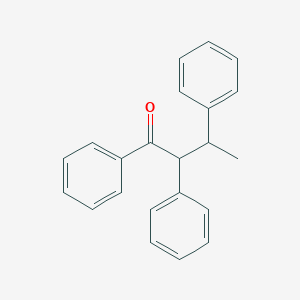
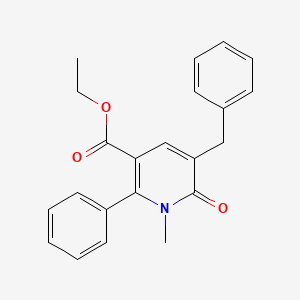
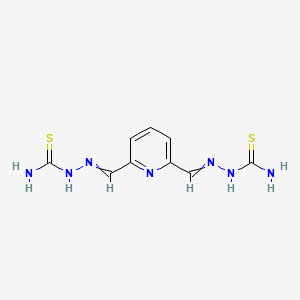
![5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14739083.png)

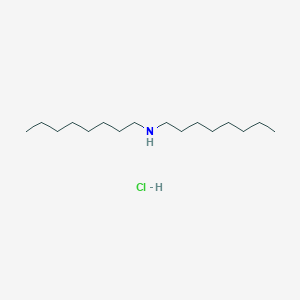
![[3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate](/img/structure/B14739090.png)
